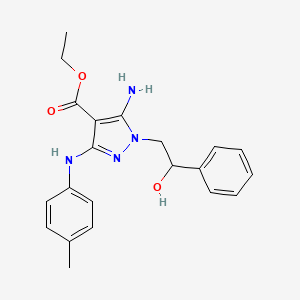

Antiangiogenic agent 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H24N4O3 |

|---|---|

Molecular Weight |

380.4 g/mol |

IUPAC Name |

ethyl 5-amino-1-(2-hydroxy-2-phenylethyl)-3-(4-methylanilino)pyrazole-4-carboxylate |

InChI |

InChI=1S/C21H24N4O3/c1-3-28-21(27)18-19(22)25(13-17(26)15-7-5-4-6-8-15)24-20(18)23-16-11-9-14(2)10-12-16/h4-12,17,26H,3,13,22H2,1-2H3,(H,23,24) |

InChI Key |

KGNGBDVZYIBQEC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1NC2=CC=C(C=C2)C)CC(C3=CC=CC=C3)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antiangiogenic Agent 4 in Endothelial Cells

This document provides a comprehensive overview of the molecular mechanisms by which Antiangiogenic Agent 4 exerts its effects on endothelial cells, leading to the inhibition of angiogenesis. The information presented herein is intended for researchers, scientists, and drug development professionals actively working in the fields of oncology and vascular biology.

Executive Summary

This compound is a potent, orally bioavailable small molecule inhibitor of key tyrosine kinases that are critical for the process of angiogenesis. Its primary mechanism of action involves the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), the principal mediator of VEGF-induced signaling in endothelial cells. By blocking the ATP-binding site of the VEGFR2 kinase domain, Agent 4 effectively abrogates downstream signaling cascades, leading to a multi-faceted suppression of endothelial cell proliferation, migration, and survival. This guide details the specific signaling pathways affected, presents quantitative data on its inhibitory activity, outlines the experimental protocols used for its characterization, and provides visual representations of its mechanism.

Core Mechanism of Action: Inhibition of VEGFR2 Signaling

The binding of VEGF-A to its receptor, VEGFR2, on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that orchestrate the angiogenic process.

This compound acts as a competitive inhibitor at the ATP-binding pocket of the VEGFR2 tyrosine kinase domain. This blockade prevents receptor autophosphorylation and subsequently inhibits the activation of two major downstream signaling pathways:

-

The PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and permeability. By preventing the activation of Phosphoinositide 3-kinase (PI3K) and its downstream effector Akt, Agent 4 promotes apoptosis in endothelial cells.

-

The RAF/MEK/ERK (MAPK) Pathway: This cascade is a primary driver of endothelial cell proliferation and migration. Agent 4's inhibition of VEGFR2 prevents the activation of RAF, MEK, and ERK, leading to cell cycle arrest and reduced cell motility.

Quantitative Analysis of Agent 4 Activity

The potency of this compound has been quantified through various in vitro assays. The data below summarizes its inhibitory concentrations against key kinases and its functional impact on human umbilical vein endothelial cells (HUVECs).

Table 1: Kinase Inhibitory Activity of Agent 4

| Target Kinase | IC50 (nM) | Assay Type |

| VEGFR2 (KDR) | 1.5 | Cell-free Kinase Assay |

| PDGFRβ | 12.8 | Cell-free Kinase Assay |

| c-Kit | 25.2 | Cell-free Kinase Assay |

| FGFR1 | 30.5 | Cell-free Kinase Assay |

| EGFR | > 10,000 | Cell-free Kinase Assay |

Table 2: Cellular Effects of Agent 4 on HUVECs

| Parameter | IC50 (nM) | Assay Description |

| VEGF-stimulated Proliferation | 5.2 | BrdU Incorporation Assay |

| Cell Migration | 8.9 | Transwell Migration Assay |

| Tube Formation | 6.5 | Matrigel Tube Formation Assay |

| Apoptosis Induction (EC50) | 55.0 | Caspase-3/7 Activity Assay |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

This protocol is used to determine the effect of Agent 4 on VEGF-stimulated VEGFR2 phosphorylation in HUVECs.

-

Cell Culture: Culture HUVECs in EGM-2 medium until 80-90% confluent.

-

Starvation: Serum-starve the cells in EBM-2 basal medium containing 0.5% FBS for 16 hours.

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 50 nM) for 2 hours.

-

Stimulation: Stimulate the cells with 50 ng/mL recombinant human VEGF-A for 10 minutes at 37°C.

-

Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20 µg of protein lysate per lane on an 8% SDS-polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-VEGFR2 (Tyr1175) and total VEGFR2.

-

Washing & Secondary Antibody: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detection: Detect chemiluminescence using an imaging system. Densitometry is used to quantify band intensity.

The Discovery and Isolation of Combretastatin from Combretum caffrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin (B1194345), a potent anti-cancer agent, was first isolated from the South African bush willow tree, Combretum caffrum. This technical guide provides an in-depth overview of the seminal discovery, the detailed experimental protocols for its isolation and purification, and a summary of its biological activity. Quantitative data on yields and cytotoxicity are presented in structured tables for clarity. Furthermore, this guide illustrates the key experimental workflows and the compound's mechanism of action through detailed diagrams rendered in DOT language, providing a comprehensive resource for researchers in natural product chemistry and oncology drug development.

Introduction

The quest for novel therapeutic agents from natural sources has led to the discovery of numerous compounds with significant pharmacological activities. Among these, the combretastatins, a class of stilbenoid phenols, have garnered considerable attention for their potent cytotoxic and anti-angiogenic properties. The parent compound, combretastatin, was first isolated from the bark of the South African bush willow, Combretum caffrum (Eckl. & Zeyh.) Kuntze, a plant with a history of use in traditional medicine. This discovery, spearheaded by the research group of G. R. Pettit, marked a significant milestone in the development of tubulin-binding agents for cancer therapy.

Combretastatins, particularly Combretastatin A-4 (CA-4), exert their biological effects primarily by inhibiting tubulin polymerization at the colchicine-binding site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in cancer cells. The structural simplicity and potent activity of combretastatins have made them attractive lead compounds for the development of new anti-cancer drugs, with several analogues and pro-drugs advancing to clinical trials.

This guide aims to provide a detailed technical overview of the original discovery and isolation of combretastatin from C. caffrum, compiling data from seminal publications to offer a practical resource for researchers in the field.

Discovery and Initial Biological Evaluation

The journey to the discovery of combretastatin began with a broad screening program by the National Cancer Institute (NCI) to identify plant extracts with anti-neoplastic activity. An extract from Combretum caffrum demonstrated significant activity against the P388 murine lymphocytic leukemia cell line. This initial finding prompted a bioassay-guided fractionation effort to isolate the active constituent.

The early biological evaluation of the isolated compounds was conducted using the NCI's 9ASK system, which assesses the ability of a compound to reverse astrocyte formation, and against various cancer cell lines. The initial bibenzyl compound isolated was named combretastatin. Subsequent investigations of C. caffrum extracts led to the isolation of a series of structurally related and more potent compounds, including the stilbenes Combretastatin A-1 and the highly potent Combretastatin A-4.

Experimental Protocols: Isolation of Combretastatins

The isolation of combretastatins from C. caffrum involves a multi-step process of extraction, solvent partitioning, and column chromatography. The following protocol is a synthesis of the methodologies described by Pettit et al. in their pioneering work.

Plant Material and Initial Extraction

-

Collection and Preparation : 55 kg of branches, leaves, and fruit of Combretum caffrum were collected. The plant material was dried and ground to a coarse powder.

-

Solvent Extraction : The powdered plant material was exhaustively extracted with a 1:1 mixture of methylene (B1212753) chloride and methanol.

-

Concentration : The resulting extract was concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning

-

Initial Partition : The crude extract was diluted with water, and the methylene chloride phase was separated.

-

Sequential Partitioning : The methylene chloride phase was then subjected to a series of liquid-liquid partitions using a sequence of methanol-water and non-polar organic solvents (ligroin, carbon tetrachloride, and methylene chloride). This step serves to separate compounds based on their polarity.

Chromatographic Purification

The methylene chloride fraction, enriched with the active compounds, was subjected to a series of chromatographic separations.

-

Sephadex LH-20 Chromatography : The fraction was first chromatographed on a Sephadex LH-20 column. This size-exclusion chromatography step helps in separating compounds based on their molecular size.

-

Silica (B1680970) Gel Chromatography : Active fractions from the Sephadex LH-20 column were further purified using silica gel column chromatography. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) was employed to separate the individual combretastatins.

-

Bioassay-Guided Fractionation : Throughout the purification process, fractions were monitored for their biological activity (e.g., against the P388 cell line) to guide the isolation of the active constituents.

Quantitative Data

The bioassay-guided isolation of combretastatins from C. caffrum yielded several compounds with potent cytotoxic activity. The yields of the major combretastatins and their in vitro cytotoxicity against various cancer cell lines are summarized in the tables below.

Table 1: Yield of Combretastatins from Combretum caffrum

| Compound | Starting Material (kg) | Yield (g) | Yield (%) | Reference |

| Combretastatin | 55 | 0.45 | 0.00082% | |

| Combretastatin A-1 | 77 | 0.48 | 0.00062% | |

| Combretastatin B-1 | 77 | Not Specified | Not Specified |

Table 2: In Vitro Cytotoxicity of Combretastatins

| Compound | Cell Line | IC50 / ED50 | Reference |

| Combretastatin | P388 Murine Lymphocytic Leukemia | ED50: 1.0 µg/mL | |

| Combretastatin A-1 | P388 Murine Lymphocytic Leukemia | ED50: 0.99 µg/mL | |

| Combretastatin A-4 | P388 Murine Lymphocytic Leukemia | ED50: ~0.003 µM | |

| L1210 Murine Lymphocytic Leukemia | ED50: ~0.003 µM | ||

| LoVo Human Colon Cancer | ED50: 0.005 µg/mL | ||

| HT-29 Human Colon Cancer | ED50: 0.02 µg/mL | ||

| Colo 205 Human Colon Cancer | ED50: 0.07 µg/mL | ||

| DLD-1 Human Colon Cancer | ED50: 0.005 µg/mL | ||

| HCT-15 Human Colon Cancer | ED50: 0.0009 µg/mL | ||

| HeLa Human Cervical Cancer | IC50: 95.90 µM | ||

| JAR Human Choriocarcinoma | IC50: 88.89 µM | ||

| Combretastatin B-1 | P388 Murine Lymphocytic Leukemia | Potent Inhibition | |

| Combretastatin B-3 | P388 Murine Lymphocytic Leukemia | ED50: 0.4 µg/mL | |

| Combretastatin B-4 | P388 Murine Lymphocytic Leukemia | ED50: 1.7 µg/mL |

Mechanism of Action and Signaling Pathways

Combretastatin A-4, the most potent of the initially isolated compounds, exerts its cytotoxic effects by binding to the colchicine (B1669291) site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of downstream events culminating in cell death.

Inhibition of Tubulin Polymerization

The primary molecular target of combretastatin is tubulin. By binding to the colchicine site, combretastatin prevents the assembly of α- and β-tubulin dimers into microtubules. This leads to the depolymerization of existing microtubules and a failure to form a functional mitotic spindle during cell division.

Cell Cycle Arrest at G2/M Phase

The inability to form a proper mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M transition. This mitotic arrest is a hallmark of tubulin-binding agents and prevents the cell from proceeding through mitosis and cytokinesis.

Induction of Apoptosis

Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspase cascades, including the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of effector caspases like caspase-3. The apoptotic signaling is further modulated by the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the release of cytochrome c.

Visualizations

Experimental Workflow

Caption: Bioassay-guided isolation workflow for Combretastatin from Combretum caffrum.

Signaling Pathway of Combretastatin A-4

Caption: Simplified signaling pathway of Combretastatin A-4 leading to apoptosis.

Conclusion

The discovery and isolation of combretastatin from Combretum caffrum represents a classic example of successful natural product drug discovery. The initial bioassay-guided fractionation led to the identification of a novel class of potent anti-cancer agents with a distinct mechanism of action. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to work with these compounds or to discover new natural products with similar activities. The elucidation of the signaling pathways initiated by combretastatin's interaction with tubulin continues to inform the development of next-generation microtubule-targeting agents for the treatment of cancer. The legacy of this discovery underscores the importance of exploring biodiversity in the search for new medicines.

An In-depth Technical Guide to Antiangiogenic Agent Signaling Pathways in Tumor Vasculature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of four core signaling pathways that are pivotal in tumor angiogenesis and are the targets of antiangiogenic agents. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and target the complex process of new blood vessel formation in cancer. This guide details the molecular mechanisms of the Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), and Angiopoietin-Tie signaling pathways. It includes structured quantitative data from key studies, detailed experimental protocols for relevant assays, and visual diagrams of the signaling cascades and experimental workflows.

Core Antiangiogenic Signaling Pathways

Tumor angiogenesis is a hallmark of cancer, enabling tumor growth and metastasis by providing essential nutrients and a route for dissemination. The following sections delve into the four major signaling pathways that regulate this process.

Vascular Endothelial Growth Factor (VEGF) Signaling Pathway

The VEGF signaling pathway is one of the most critical regulators of both physiological and pathological angiogenesis.[1] The binding of VEGF-A to its receptor, VEGFR-2 (also known as KDR or Flk-1), is the primary axis for pro-angiogenic signals in endothelial cells.[2] This interaction triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3] This activation initiates a cascade of downstream signaling events, including the activation of phospholipase Cγ (PLCγ), which in turn activates the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, ultimately promoting endothelial cell proliferation, migration, and survival.[4] Furthermore, the PI3K/Akt pathway, another key downstream effector, is crucial for endothelial cell survival and vascular permeability.[5] The central role of the VEGF/VEGFR-2 axis has made it a primary target for antiangiogenic therapies.[6]

Fibroblast Growth Factor (FGF) Signaling Pathway

The FGF signaling pathway plays a significant role in tumor angiogenesis, often acting synergistically with the VEGF pathway.[7][8] The FGF family consists of numerous ligands that bind to a family of four receptor tyrosine kinases (FGFRs 1-4). In the context of tumor angiogenesis, FGF2 (also known as basic FGF or bFGF) is a potent inducer of endothelial cell proliferation, migration, and differentiation.[9] Upon FGF binding, FGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways, including the RAS/MAPK and PI3K/Akt pathways, similar to VEGF signaling, which ultimately drive the angiogenic process.[10] Targeting both FGF and VEGF pathways may be more effective in suppressing tumor growth than targeting either pathway alone.[7]

Platelet-Derived Growth Factor (PDGF) Signaling Pathway

The PDGF signaling pathway is crucial for the recruitment and stabilization of perivascular cells, such as pericytes and vascular smooth muscle cells, which are essential for the maturation and stability of newly formed blood vessels.[11] PDGFs bind to their cognate receptor tyrosine kinases, PDGFRα and PDGFRβ. In angiogenesis, the PDGF-B/PDGFRβ axis is particularly important.[12] Tumor cells often secrete PDGF-B, which acts in a paracrine manner on PDGFRβ-expressing pericytes, promoting their proliferation and migration to the tumor vasculature.[11][13] Downstream signaling involves the activation of the PI3K/Akt and MAPK pathways.[14] Inhibition of PDGF signaling can lead to pericyte detachment and vessel destabilization, thereby inhibiting tumor growth.[13]

Angiopoietin-Tie Signaling Pathway

The Angiopoietin-Tie signaling pathway plays a critical role in vascular maturation and stability.[15] The two main ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2), bind to the Tie2 receptor tyrosine kinase, which is primarily expressed on endothelial cells.[3] Ang1 acts as an agonist, promoting Tie2 phosphorylation, which leads to the recruitment of pericytes and the stabilization of blood vessels.[16] In contrast, Ang2, which is often upregulated in the tumor microenvironment, generally acts as a context-dependent antagonist, blocking Ang1-mediated Tie2 activation.[16] This leads to vascular destabilization and increased permeability, making the endothelium more responsive to pro-angiogenic signals like VEGF.[3][17] Therefore, targeting the Ang2/Tie2 axis is a promising strategy to inhibit tumor angiogenesis and normalize the tumor vasculature.[18]

Quantitative Data on Antiangiogenic Therapies

The following tables summarize key quantitative data from clinical and preclinical studies of antiangiogenic agents targeting the aforementioned pathways.

Table 1: Clinical Trial Data for Bevacizumab (Anti-VEGF-A Antibody)

| Study | Cancer Type | Treatment Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Hazard Ratio (HR) for OS [95% CI] |

| Study E4599[6] | Non-Squamous Non-Small Cell Lung Cancer (nsNSCLC) | Bevacizumab + Paclitaxel/Carboplatin (PC) | 6.2 months | 12.3 months | 0.80 [0.68–0.94] |

| PC alone | 4.5 months | 10.3 months | |||

| Study 2107[19] | Metastatic Colorectal Cancer (mCRC) | Bevacizumab + IFL | 10.6 months | 20.3 months | 0.66 [0.54–0.81] |

| IFL alone | 6.2 months | 15.6 months |

Table 2: Preclinical Data for FGFR Inhibitors

| Compound | Cancer Model | FGFR Alteration | Efficacy | Reference |

| INCB054828 | Cancer cell lines | FGFR1, FGFR2, or FGFR3 alterations | IC50 values in the range of 3-50 nM | [20] |

| Tumor xenografts | FGFR1, FGFR2, or FGFR3 dependence | Dose-dependent tumor growth inhibition | [20] | |

| AZD4547 | Gastric cancer xenografts | FGFR2 amplification | Significant tumor growth inhibition | [21] |

Table 3: Clinical Trial Data for PDGFR Inhibitors

| Drug | Cancer Type | Trial Phase | Outcome | Reference |

| Imatinib | Dermatofibrosarcoma Protuberans (DFSP) | Phase II | 4 complete and 4 partial responses out of 12 patients | [22] |

| Crenolanib | GIST with PDGFRA D842V mutation | Phase I/II | Clinical benefit rate of 31% | [23] |

Table 4: Preclinical and Clinical Insights into Angiopoietin-Tie Targeted Therapies

| Therapeutic Strategy | Mechanism | Key Findings | Reference |

| Ang2 neutralization (presurgical) | Regresses established intratumoral lymphatics | Prolonged survival in preclinical models | [18] |

| Trebananib (AMG386) | Peptibody targeting Ang1 and Ang2 | Improved progression-free survival in a Phase III trial | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of tumor angiogenesis.

Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF Quantification

This protocol describes the quantitative detection of human VEGF-A in serum, plasma, or cell culture supernatant.[25][26][27][28]

Materials:

-

Human VEGF-A ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers)

-

Microplate reader

-

Pipettes and tips

-

Distilled or deionized water

-

Wash bottle

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized standards and diluting concentrated buffers.

-

Assay Procedure: a. Add 100 µL of Assay Buffer to each well. b. Add 100 µL of standard, control, or sample to the appropriate wells. c. Cover the plate and incubate for 2 hours at room temperature. d. Aspirate each well and wash, repeating the wash process four times for a total of five washes. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels. e. Add 100 µL of the biotin-conjugated anti-human VEGF-A antibody to each well. f. Cover the plate and incubate for 1 hour at room temperature. g. Repeat the wash step as in 2d. h. Add 100 µL of Streptavidin-HRP to each well. i. Cover the plate and incubate for 1 hour at room temperature. j. Repeat the wash step as in 2d. k. Add 100 µL of Substrate Solution to each well. l. Incubate for 30 minutes at room temperature in the dark. m. Add 50 µL of Stop Solution to each well. n. Determine the optical density of each well within 30 minutes, using a microplate reader set to 450 nm.

-

Calculation of Results: Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of VEGF-A in the samples.

Western Blotting for VEGFR-2 Phosphorylation

This protocol details the detection of phosphorylated VEGFR-2 in cell lysates, a key indicator of VEGF pathway activation.[3][5]

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Protein transfer system and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody (anti-phospho-VEGFR-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: a. Treat cells as required and then lyse them on ice with lysis buffer containing protease and phosphatase inhibitors. b. Centrifuge the lysate to pellet cell debris and collect the supernatant. c. Determine the protein concentration of the lysate. d. Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Protein Transfer: a. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel. b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) overnight at 4°C.[3] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

-

Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and a loading control like β-actin or GAPDH.[3]

Murine Subcutaneous Tumor Model

This in vivo model is widely used to evaluate the efficacy of antiangiogenic therapies.[29][30][31]

Materials:

-

Nude mice (e.g., CD1)

-

Human tumor cell line (e.g., Huh7)

-

Sterile phosphate-buffered saline (PBS)

-

Syringes and needles

-

Calipers

-

Antiangiogenic agent and vehicle control

Procedure:

-

Cell Preparation and Implantation: a. Culture the tumor cells to the desired number. b. Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 5 x 10^6 cells in 0.2 mL).[32] c. Subcutaneously inject the cell suspension into the right flank of the nude mice.[32][33]

-

Tumor Growth Monitoring and Treatment: a. Monitor the mice regularly for tumor growth. Measure tumor volume using calipers (Volume = (length x width^2) / 2). b. When tumors reach a specified size (e.g., 5-10 mm), randomize the mice into treatment and control groups.[32] c. Administer the antiangiogenic agent or vehicle control to the respective groups according to the desired dosing schedule and route of administration.

-

Efficacy Assessment: a. Continue to monitor tumor volume throughout the study. b. At the end of the study, sacrifice the mice and excise the tumors. c. Tumors can be weighed and processed for further analysis, such as immunohistochemistry for blood vessel density (e.g., CD31 staining) or Western blotting for protein expression.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro, a key step in angiogenesis.[8][12][14][34][35]

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Basement membrane matrix (e.g., Matrigel)

-

24-well or 96-well plates

-

Endothelial cell growth medium

-

Test compounds (pro- or anti-angiogenic)

-

Inverted microscope with a camera

Procedure:

-

Plate Coating: a. Thaw the basement membrane matrix on ice. b. Coat the wells of a pre-chilled plate with the matrix. c. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[34]

-

Cell Seeding and Treatment: a. Harvest and resuspend endothelial cells in medium containing the test compounds or vehicle control. b. Seed the cells onto the solidified matrix.

-

Incubation and Visualization: a. Incubate the plate at 37°C for 4-18 hours. b. Visualize the formation of tube-like structures using an inverted microscope.

-

Quantification: a. Capture images of the tube networks. b. Quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, or number of loops using image analysis software.

Aortic Ring Assay

This ex vivo assay provides a more complex and physiologically relevant model of angiogenesis compared to 2D cell culture assays.[2][4][7][36][37]

Materials:

-

Thoracic aorta from a rat or mouse

-

Collagen solution or other matrix

-

48-well plate

-

Serum-free medium

-

Surgical instruments

-

Inverted microscope

Procedure:

-

Aorta Excision and Ring Preparation: a. Euthanize the animal and dissect the thoracic aorta under sterile conditions. b. Clean the aorta of periaortic fibroadipose tissue. c. Slice the aorta into 1-2 mm thick rings.[7]

-

Embedding and Culture: a. Embed each aortic ring in a collagen gel in a well of a 48-well plate. b. After the collagen has polymerized, add serum-free medium containing the test substances.

-

Sprout Formation and Analysis: a. Culture the rings for 7-14 days, changing the medium every 2-3 days. b. Monitor the outgrowth of microvessels from the aortic rings using an inverted microscope. c. Quantify the angiogenic response by measuring the length and number of sprouts.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of antiangiogenic compounds.[1][13][15][38]

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile filter paper discs or other carriers

-

Test compounds

-

Stereomicroscope

Procedure:

-

Egg Incubation and Windowing: a. Incubate fertilized eggs at 37.5°C with 85% humidity for 3-4 days.[38] b. On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Application of Test Substance: a. Prepare sterile filter paper discs or other carriers soaked with the test compound or vehicle control. b. Place the carrier on the CAM.

-

Incubation and Observation: a. Reseal the window and return the eggs to the incubator for an additional 2-3 days. b. On the day of observation, open the window and examine the CAM under a stereomicroscope.

-

Quantification: a. Capture images of the blood vessels in the area surrounding the carrier. b. Quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density.[38]

References

- 1. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]

- 5. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]

- 6. Avastin® (bevacizumab) Clinical Trials | NSCLC Treatment [avastin.com]

- 7. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]

- 8. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. What's the latest update on the ongoing clinical trials related to PDGFR? [synapse.patsnap.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]

- 15. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Quantification of VEGF by ELISA (serum and ascites) [bio-protocol.org]

- 17. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Timed Ang2-Targeted Therapy Identifies the Angiopoietin-Tie Pathway as Key Regulator of Fatal Lymphogenous Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Avastin® (bevacizumab) Clinical Trials | MCRC Treatment [avastin.com]

- 20. aacrjournals.org [aacrjournals.org]

- 21. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Targeting the PDGF signaling pathway in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. onclive.com [onclive.com]

- 24. Therapeutic targeting of the angiopoietin-TIE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 26. bmgrp.com [bmgrp.com]

- 27. novamedline.com [novamedline.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]

- 30. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Evaluation of the impact of transient interruption of antiangiogenic treatment using ultrasound-based techniques in a murine model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 33. LRRC1 Promotes Angiogenesis Through Regulating AKT/GSK3β/β-Catenin/VEGFA Signaling Pathway in Hepatocellular Carcinoma [mdpi.com]

- 34. corning.com [corning.com]

- 35. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]

- 38. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]

Investigating the Cytotoxic Effects of Antiangiogenic Agent 4 on Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiangiogenic agents represent a cornerstone in modern oncology, targeting the critical process of tumor neovascularization. This technical guide provides a comprehensive overview of the methodologies used to investigate the cytotoxic effects of a representative antiangiogenic agent, designated here as "Antiangiogenic Agent 4," on cancer cells. The document details the experimental protocols for key assays, presents illustrative quantitative data in a structured format, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a practical resource for researchers and professionals involved in the preclinical evaluation of novel antiangiogenic therapies.

Introduction to Antiangiogenic Therapy

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth, invasion, and metastasis.[1] Tumors stimulate the formation of their own blood supply by releasing pro-angiogenic factors, with Vascular Endothelial Growth Factor (VEGF) being a primary mediator.[2] Antiangiogenic agents are designed to disrupt this process, thereby starving the tumor of essential nutrients and oxygen.[1] These agents can act through various mechanisms, including neutralizing angiogenic growth factors, inhibiting their receptors, or targeting downstream signaling pathways.[1][3] While the primary mode of action is to inhibit blood vessel formation, many antiangiogenic agents also exhibit direct cytotoxic effects on cancer cells.[4][5]

This guide focuses on the investigation of these direct cytotoxic effects, which are critical for a comprehensive understanding of an agent's therapeutic potential.

Experimental Protocols

The following sections detail the standard methodologies for assessing the cytotoxic effects of this compound on cancer cells.

Cell Viability Assays

Cell viability assays are fundamental for determining the dose-dependent cytotoxic effects of a compound. The MTT and CCK-8 assays are two of the most commonly used colorimetric methods.[6][7][8]

2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[9][10] The amount of formazan produced is proportional to the number of viable cells.[9]

Experimental Protocol: MTT Assay [10][11]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 24, 48, or 72 hours. Include untreated cells as a negative control and a solvent control.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).

2.1.2. CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye.[8][12][13] This assay is known for its high sensitivity and lower toxicity compared to MTT.[7][13]

Experimental Protocol: CCK-8 Assay [6][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate overnight.

-

Compound Treatment: Expose the cells to various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

-

CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Determine the cell viability as a percentage of the control and calculate the IC50 value.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity for many anticancer agents. The Annexin V/PI assay is a widely used flow cytometry-based method to detect and quantify apoptosis.[14][15] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid dye that cannot penetrate the intact membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[14][15]

Experimental Protocol: Annexin V/PI Apoptosis Assay [14][15][16][17]

-

Cell Treatment: Culture cancer cells and treat them with this compound at various concentrations for a specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:

-

Annexin V-negative and PI-negative: Viable cells

-

Annexin V-positive and PI-negative: Early apoptotic cells

-

Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative and PI-positive: Necrotic cells

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Many cytotoxic agents induce cell death by causing cell cycle arrest at specific checkpoints. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[18][19][20]

Experimental Protocol: Cell Cycle Analysis [18][20][21][22]

-

Cell Treatment and Harvesting: Treat cancer cells with this compound for the desired time, then harvest the cells.

-

Cell Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.

-

Cell Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

The following tables summarize representative quantitative data on the cytotoxic effects of this compound on two different cancer cell lines (e.g., a human umbilical vein endothelial cell line, HUVEC, to assess anti-angiogenic effects directly, and a cancer cell line like HeLa to assess direct cytotoxicity).

Table 1: IC50 Values of this compound

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| HUVEC | 24 | 15.2 |

| 48 | 8.5 | |

| 72 | 4.1 | |

| HeLa | 24 | 35.8 |

| 48 | 22.4 | |

| 72 | 12.9 |

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h Treatment)

| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control | 95.1 | 2.5 | 2.4 |

| Agent 4 (10 µM) | 70.3 | 15.8 | 13.9 |

| Agent 4 (25 µM) | 45.6 | 30.2 | 24.2 |

| Agent 4 (50 µM) | 20.7 | 48.5 | 30.8 |

Table 3: Cell Cycle Distribution in HeLa Cells Treated with this compound (24h)

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 55.2 | 30.1 | 14.7 |

| Agent 4 (25 µM) | 40.8 | 25.5 | 33.7 |

Visualization of Pathways and Workflows

Signaling Pathway of a VEGF Receptor Tyrosine Kinase Inhibitor

This compound is hypothesized to function as a VEGF receptor tyrosine kinase inhibitor. The following diagram illustrates the signaling pathway it disrupts.

Caption: VEGF signaling pathway inhibition by this compound.

Experimental Workflow for Cytotoxicity Assessment

The logical flow of experiments to determine the cytotoxic effects of a novel agent is depicted below.

Caption: Workflow for investigating the cytotoxic effects of a novel agent.

Conclusion

This technical guide outlines a systematic approach to investigating the cytotoxic effects of this compound on cancer cells. The detailed protocols for cell viability, apoptosis, and cell cycle analysis provide a robust framework for preclinical evaluation. The illustrative data and pathway diagrams offer a clear representation of the expected outcomes and underlying mechanisms of action for a typical antiangiogenic agent. By following these methodologies, researchers can effectively characterize the therapeutic potential of novel antiangiogenic compounds in the field of oncology.

References

- 1. Angiogenesis Inhibitors - NCI [cancer.gov]

- 2. d-nb.info [d-nb.info]

- 3. – Antiangiogenesis Agents | Oncohema Key [oncohemakey.com]

- 4. Anticancer therapies combining antiangiogenic and tumor cell cytotoxic effects reduce the tumor stem-like cell fraction in glioma xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeted antiangiogenic agents in combination with cytotoxic chemotherapy in preclinical and clinical studies in sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]

- 13. Cell Counting Kit-8 (CCK-8) Cell Proliferation / Cytotoxicity Assay Dojindo [dojindo.com]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bosterbio.com [bosterbio.com]

- 17. kumc.edu [kumc.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. vet.cornell.edu [vet.cornell.edu]

The Cutting Edge of Cancer Therapy: An In-depth Technical Guide to Early-Stage Research on Combretastatin A-4 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Combretastatin (B1194345) A-4 (CA-4), a natural product isolated from the African willow tree Combretum caffrum, has emerged as a powerful lead compound in the development of novel anti-cancer agents. Its potent ability to inhibit tubulin polymerization, leading to mitotic arrest and selective disruption of tumor vasculature, has spurred extensive research into the synthesis and biological evaluation of its derivatives. This technical guide provides a comprehensive overview of the early-stage research on CA-4 analogues, focusing on their synthesis, structure-activity relationships (SAR), mechanism of action, and the experimental protocols crucial for their evaluation.

Core Concepts: Targeting the Cytoskeleton and Tumor Vasculature

Combretastatin A-4 and its derivatives exert their anti-tumor effects primarily through two interconnected mechanisms: inhibition of tubulin polymerization and vascular disruption.

-

Tubulin Polymerization Inhibition: CA-4 binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2][3] This disruption of the microtubule network is critical for several cellular processes, most notably mitosis. The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[2][4][5]

-

Vascular Disrupting Activity: A key feature that distinguishes CA-4 and its analogues is their potent and selective effect on tumor vasculature.[6][7][8] Tumor blood vessels are structurally immature and more sensitive to cytoskeletal disruption than the established vasculature of healthy tissues. By targeting the endothelial cells lining these vessels, CA-4 derivatives cause a rapid collapse of the tumor's blood supply, leading to extensive necrosis and tumor growth inhibition.[8][9] The water-soluble prodrug, Combretastatin A-4 Phosphate (B84403) (CA-4P), has been a frontrunner in clinical trials, demonstrating this vascular-disrupting effect.[4][7][10]

Structure-Activity Relationship (SAR): The Blueprint for Potency

Extensive research has elucidated the key structural features of the combretastatin scaffold that are essential for its biological activity. The general structure consists of two phenyl rings (A and B) connected by an ethylene (B1197577) bridge.

-

The A-Ring: The 3,4,5-trimethoxyphenyl A-ring is a critical pharmacophore for high potency, anchoring the molecule to its binding site on tubulin.[11][12] Modifications in this ring generally lead to a decrease in activity.

-

The B-Ring: The B-ring offers more flexibility for chemical modifications. The nature and position of substituents on this ring can significantly influence cytotoxicity and pharmacological properties. For instance, introducing different substituents can modulate potency and potentially overcome drug resistance.[13][14]

-

The Ethylene Bridge: The cis (Z) configuration of the double bond is crucial for high activity, as it holds the two aromatic rings in the correct spatial orientation for binding to tubulin.[6][11] The corresponding trans (E) isomer is significantly less active. To overcome the potential for in vivo isomerization to the inactive trans form, many derivatives have been synthesized with "cis-restricted" linkers, such as heterocycles (e.g., imidazoles, triazoles, pyrazoles), to lock the molecule in its active conformation.[5][12][15][16]

Synthesis of Combretastatin A-4 Derivatives

A variety of synthetic strategies have been employed to generate novel CA-4 derivatives. A common approach involves the Wittig reaction to establish the crucial cis-stilbene (B147466) bridge, followed by modifications to the A and B rings. Other methods, such as the Suzuki and Negishi cross-coupling reactions, have also been utilized to construct the biaryl system.[17] The synthesis of amino-combretastatin A-4 (AmCA-4) and its derivatives often involves the introduction of a nitro group followed by reduction.[1]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of selected Combretastatin A-4 derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cell Line | IC50 (µM) | Reference |

| Combretastatin A-4 (CA-4) | A549 (Lung) | - | [1] |

| HT-29 (Colon) | - | [1] | |

| MCF-7 (Breast) | - | [1] | |

| 3'-Aminocombretastatin A-4 (AmCA-4) | A549 (Lung) | - | [1] |

| HT-29 (Colon) | - | [1] | |

| MCF-7 (Breast) | - | [1] | |

| Compound 16a (CA-4 sulfamate (B1201201) derivative) | HCT-116 (Colon) | Excellent Potency | [18] |

| HeLa (Cervical) | Excellent Potency | [18] | |

| HepG2 (Liver) | Excellent Potency | [18] | |

| MGC803 (Gastric) | Excellent Potency | [18] | |

| MKN45 (Gastric) | Excellent Potency | [18] | |

| MCF-7 (Breast) | Excellent Potency | [18] | |

| Compound 4e (Benzimidazole derivative) | Siha (Cervical) | 12.18 ± 1.17 | [13] |

| Compound 9a ((Z)-3-(4-aminophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile) | HCT-116 (Colon) | 0.02 | [19] |

| Compound 3 (6-methoxy-3-aroylindole) | NUGC3 (Stomach) | 0.001 - 0.023 | [3] |

| MKN45 (Stomach) | 0.001 - 0.023 | [3] | |

| MESSA (Uterine) | 0.001 - 0.023 | [3] | |

| A549 (Lung) | 0.001 - 0.023 | [3] | |

| MCF-7 (Breast) | 0.001 - 0.023 | [3] | |

| XN0502 (Pyrazol-3-amine derivative) | A549 (Lung) | 1.8 ± 0.6 | [5] |

| HL-7702 (Normal Liver) | 9.1 ± 0.4 | [5] |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., CA-4).

-

MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or an isopropanol/HCl solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Principle: The polymerization of tubulin is monitored by the increase in absorbance (turbidity) at 340 nm as microtubules are formed. Inhibitors of polymerization will prevent this increase in absorbance.

Protocol:

-

Tubulin Preparation: Resuspend purified tubulin (e.g., from bovine brain) in a polymerization buffer (e.g., PIPES buffer containing GTP and MgCl2) on ice.

-

Compound Incubation: Add the test compound at various concentrations to the tubulin solution in a 96-well plate. Include a negative control (vehicle) and a positive control (e.g., CA-4 or colchicine).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Absorbance Monitoring: Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes) using a temperature-controlled spectrophotometer.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The extent of inhibition is determined by comparing the rate and extent of polymerization in the presence of the test compound to the control.

Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium (B1200493) iodide, PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, which allows for their classification into different cell cycle phases by flow cytometry.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specific duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A (to eliminate RNA staining) for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[4]

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

References

- 1. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression [mdpi.com]

- 2. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cjpt.magtechjournal.com [cjpt.magtechjournal.com]

- 7. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The vascular disrupting agent combretastatin A-4 phosphate causes prolonged elevation of proteins involved in heme flux and function in resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 | MDPI [mdpi.com]

- 13. Design, synthesis and anti-tumor activity of combretastatin A-4 derivatives [jcpu.cpu.edu.cn]

- 14. benthamdirect.com [benthamdirect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design of combretastatin A-4 analogs as tubulin targeted vascular disrupting agent with special emphasis on their cis-restricted isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 18. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Vascular Disrupting Properties of Combretastatin A-4 (CA-4)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Disrupting Agents (VDAs) represent a targeted cancer therapy approach that aims to destroy established tumor vasculature, leading to secondary cancer cell death through nutrient and oxygen deprivation.[1] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs induce a rapid and selective shutdown of existing tumor blood flow.[1][2][3]

Combretastatin (B1194345) A-4 (CA-4), a natural stilbene (B7821643) isolated from the bark of the South African bush willow tree, Combretum caffrum, is one of the most potent and well-characterized VDAs.[4][5] Due to its poor water solubility, the phosphate (B84403) prodrug, Combretastatin A-4 Phosphate (CA-4P or Fosbretabulin), was developed for clinical use.[5][6] CA-4P is rapidly dephosphorylated by endogenous phosphatases in vivo to release the active CA-4 molecule.[5][7] This guide provides a detailed technical overview of the molecular mechanisms, signaling pathways, and experimental evaluation of CA-4's potent vascular disrupting effects.

Core Mechanism of Action: Tubulin Destabilization

The primary molecular target of CA-4 is the tubulin protein, the fundamental building block of microtubules.[5][8]

-

Binding Site: CA-4 binds with high affinity to the colchicine-binding site on β-tubulin.[6][7] The molecule's cis-stilbene (B147466) bridge orients its two phenyl rings into a conformation optimal for this interaction.[9]

-

Inhibition of Polymerization: This binding event inhibits the polymerization of α/β-tubulin heterodimers into microtubules.[4][6]

-

Microtubule Depolymerization: The inhibition of assembly shifts the dynamic equilibrium of the microtubule network, leading to a net depolymerization of existing microtubules.[5] This collapse of the microtubule cytoskeleton is the initiating event in CA-4's vascular disrupting cascade.

Exposure of Human Umbilical Vein Endothelial Cells (HUVECs) to CA-4P at concentrations as low as 1 nM can cause complete microtubule depolymerization within 30 minutes.[5]

Signaling Pathways and Cellular Consequences in Endothelial Cells

The depolymerization of microtubules in tumor endothelial cells triggers a rapid cascade of events, culminating in vascular shutdown. These cells are particularly sensitive to CA-4, with some studies showing an 80-fold higher specificity for rapidly proliferating endothelial cells compared to quiescent ones.[10]

Cytoskeletal Collapse and Cell Shape Change

The loss of the microtubule network causes a profound change in endothelial cell morphology. The cells lose their flattened shape, retract, and become rounded.[11] This process disrupts the integrity of the endothelial monolayer lining the blood vessel.

Activation of RhoA and Increased Permeability

Microtubule depolymerization leads to the activation of the small GTPase RhoA.[12][13][14] Activated RhoA promotes the formation of actin stress fibers, which increases intracellular tension and further contributes to cell rounding.[15] This cytoskeletal reorganization disrupts cell-cell junctions, specifically targeting the VE-cadherin/β-catenin complex that is critical for endothelial barrier integrity.[7] The loss of these junctions dramatically increases vascular permeability, leading to leakage of plasma and macromolecules into the tumor interstitium.[7][11] This protein leakage increases interstitial fluid pressure, which can physically compress and collapse the tumor blood vessels.[5][11]

Induction of Apoptosis

The profound cellular stress induced by cytoskeletal collapse and cell detachment ultimately triggers programmed cell death (apoptosis) in endothelial cells.[10] This process is mediated by the activation of executioner caspases, such as caspase-3, which dismantle the cell.[10][16] The widespread apoptosis of the endothelial lining exposes the underlying basement membrane, promoting thrombosis and ensuring a complete and often irreversible vascular shutdown.[11]

The following diagram illustrates the signaling cascade initiated by CA-4.

Quantitative Data Summary

The potent biological activity of CA-4 has been quantified in numerous in vitro and in vivo studies.

Table 1: Summary of In Vitro Activity of CA-4

| Parameter | Assay System | Value | Reference(s) |

|---|---|---|---|

| Tubulin Polymerization Inhibition (IC₅₀) | Purified bovine brain tubulin | 2.1 µM | [17] |

| Purified tubulin | 1.84 µM | [17] | |

| Cytotoxicity (GI₅₀) | HUVEC (Human Umbilical Vein Endothelial Cells) | <10 nM | [5] |

| HL-60 (Leukemia) | pIC₅₀ = 6.4 | [8] | |

| MOLT-4 (Leukemia) | pIC₅₀ = 7.7 | [8] | |

| Various Cancer Cell Lines | 8.0 - 46 nM | [8] |

| Vascular Disruption (in vitro) | 3D HUVEC/HDF Co-culture | ≥3.5 ng/mL (CA-4P) |[18] |

Table 2: Summary of In Vivo Efficacy of CA-4P

| Tumor Model | Dose (CA-4P) | Key Finding(s) | Reference(s) |

|---|---|---|---|

| p22 Carcinosarcoma (Rat) | 25 mg/kg | ~100-fold decrease in tumor blood flow vs. minimal effect in normal tissues. | [7] |

| Murine Colon Adenocarcinoma (MAC 29) | 150 mg/kg (CA-1P, analogue) | Strong decrease in vascular volume after 2 hours. | [4] |

| Various Orthotopic Models (AVE8062, analogue) | N/A | Complete blood flow stasis after 30 minutes in tumors. | [7] |

| Advanced Solid Tumors (Human Phase I) | 52-68 mg/m² | Reduction in tumor blood flow observed. | [19] |

| Anaplastic Thyroid Cancer (Human Phase II) | 60 mg/m² | One complete response observed. |[7] |

Key Experimental Protocols

Evaluating the vascular disrupting properties of compounds like CA-4 requires specific assays that can quantify effects on tubulin, endothelial barrier function, and cell viability.

Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules.

-

Principle: Microtubule formation causes light scattering, which can be measured as an increase in optical density (absorbance) at 340 nm.[20][21] Inhibitors like CA-4 prevent this increase in absorbance.

-

Materials:

-

Lyophilized, high-purity (>99%) tubulin protein (e.g., from bovine brain).[22]

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂).[20][21]

-

GTP solution (100 mM stock).[21]

-

Glycerol (B35011) (for promoting polymerization).

-

Temperature-controlled 96-well UV-transparent plate spectrophotometer set to 37°C.[20][21]

-

Test compound (CA-4) and controls (e.g., paclitaxel (B517696) as enhancer, nocodazole (B1683961) as inhibitor).[20]

-

-

Protocol:

-

Preparation: Prepare all reagents on ice to prevent premature tubulin polymerization.[20][21] Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL.[20][21] Prepare a polymerization mix containing tubulin, glycerol (e.g., 10% final), and GTP (1 mM final).[20][23]

-

Compound Plating: Pre-warm the 96-well plate to 37°C in the spectrophotometer.[20] Add 10 µL of 10x concentrated test compound (dissolved in buffer, with minimal DMSO) or vehicle control to appropriate wells.[23]

-

Initiation: To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.[23]

-

Measurement: Immediately begin kinetic measurement of absorbance at 340 nm, taking readings every 30-60 seconds for at least 60 minutes at a constant 37°C.[22][23]

-

-

Data Analysis: Plot absorbance vs. time. Compare the polymerization curves (lag time, rate (Vmax), and final plateau) of CA-4 treated samples to the vehicle control. Calculate the IC₅₀ value by determining the concentration of CA-4 that inhibits the polymerization rate by 50%.[23]

Endothelial Cell Permeability Assay (Transwell-Based)

This assay measures the integrity of an endothelial cell monolayer by quantifying its permeability to a tracer molecule.

-

Principle: Endothelial cells are grown to confluence on a porous membrane in a Transwell insert, forming a barrier between an upper and lower chamber.[24][25] After treatment with CA-4, a tracer molecule is added to the upper chamber, and its passage into the lower chamber is measured, reflecting barrier disruption.[26]

-

Materials:

-

Protocol:

-

Seeding: Coat the Transwell inserts with an extracellular matrix protein. Seed endothelial cells onto the inserts at a high density (e.g., 1-5 x 10⁵ cells/insert) and culture for 2-4 days until a confluent monolayer is formed.[27][29]

-

Treatment: Once confluence is confirmed (e.g., by measuring Transendothelial Electrical Resistance (TEER) or visual inspection), replace the medium with fresh medium containing various concentrations of CA-4 or a vehicle control.[25]

-

Tracer Addition: After the desired treatment time (e.g., 30 min to 24 hours), add the tracer molecule (e.g., HRP-conjugated streptavidin or FITC-Dextran) to the upper chamber.[26][27]

-

Sampling & Measurement: Incubate for a defined period (e.g., 30-60 minutes). Collect a sample from the lower chamber.[27]

-

Quantification: If using HRP, add a substrate like TMB and measure absorbance at 450 nm.[27] If using FITC-Dextran, measure fluorescence (Excitation ~490 nm, Emission ~520 nm).[26]

-

-

Data Analysis: Create a standard curve for the tracer. Calculate the amount of tracer that passed through the monolayer for each condition. Express permeability as a percentage relative to the control.

The following diagram provides a generalized workflow for evaluating VDAs like CA-4.

Conclusion

Combretastatin A-4 is a powerful vascular disrupting agent that functions through a well-defined mechanism of action. By binding to tubulin, it initiates a cascade of events—including cytoskeletal collapse, RhoA activation, increased vascular permeability, and endothelial cell apoptosis—that leads to the rapid and selective shutdown of tumor blood vessels.[8][11][30] This results in extensive secondary necrosis of the tumor core, leaving only a peripheral rim of viable cells that may be targeted by combination therapies.[2][7] The prodrug CA-4P has undergone extensive preclinical and clinical evaluation, solidifying the role of CA-4 as a cornerstone molecule in the field of vascular-targeted cancer therapy.[1][2][31][32] The detailed understanding of its properties, facilitated by the experimental protocols described herein, continues to guide the development of next-generation VDAs and novel combination treatment strategies.

References

- 1. Clinical trial experience with CA4P anticancer therapy: focus on efficacy, cardiovascular adverse events, and hypertension management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combretastatin A4 phosphate: a novel vascular disrupting agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vascular disrupting agents in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.biologists.com [journals.biologists.com]

- 13. Regulation of the RhoA pathway in human endothelial cell spreading on type IV collagen: role of calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Active RhoA Exerts an Inhibitory Effect on the Homeostasis and Angiogenic Capacity of Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scholars.uky.edu [scholars.uky.edu]

- 17. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. interchim.fr [interchim.fr]

- 21. abscience.com.tw [abscience.com.tw]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. benchchem.com [benchchem.com]

- 24. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [en.bio-protocol.org]

- 25. benchchem.com [benchchem.com]

- 26. Endothelial paracellular permeability assay [protocols.io]

- 27. cellbiologics.net [cellbiologics.net]

- 28. ahajournals.org [ahajournals.org]

- 29. In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems [bio-protocol.org]

- 30. Vascular disrupting agents | amdbook.org [amdbook.org]

- 31. researchgate.net [researchgate.net]

- 32. A phase I clinical trial assessing the safety and tolerability of combretastatin A4 phosphate injections - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies of 4-Vinylphenol, an Antiangiogenic Agent, in Cancer Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary preclinical studies of 4-vinylphenol (B1222589), a natural compound identified as a potent antiangiogenic and anticancer agent. The document details its effects on various cancer models, outlines the experimental methodologies used in these investigations, and illustrates its proposed mechanism of action through key signaling pathways.

Quantitative Data Summary

The anti-cancer efficacy of 4-vinylphenol has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of its activity across different experimental setups.

Table 1: In Vitro Efficacy of 4-Vinylphenol in Breast Cancer Cell Models

| Cancer Cell Line | Assay Type | Endpoint Measured | Concentration | Result | Citation |

| MDA-MB-231 (Parental) | Cell Viability | IC50 | 109 µg/mL | Significant reduction in cell viability | [1] |

| MDA-MB-231 (CSC-enriched) | Spheroid Formation | Reduction in sphere formation | 0.15 or 0.3 µg/mL (3 days) | Inhibition of cancer stem-like cell self-renewal | [1] |

| MDA-MB-231 (CSC-enriched) | Cell Proliferation | Suppression of proliferation | 50, 100 µg/mL (72 hours) | Significant suppression of cell growth | [1] |

| MDA-MB-231 (CSC-enriched) | ALDH1A1 Expression | Reduction in ALDH1A1 levels | Not specified | Reduced by 50% | [1] |

| MDA-MB-231 (CSC-enriched) | Apoptosis | Increased Caspase 3 expression | 100 µg/mL | Sensitization of cells to apoptosis | [1] |

Table 2: In Vivo Antiangiogenic and Antitumor Activity of 4-Vinylphenol

| Animal Model | Cancer Model | Administration Route | Dosage | Endpoint Measured | Result | Citation |

| Zebrafish Embryo | - | Medium | 6.25-12.5 µg/mL | New blood vessel growth | Significant blockage of neovascularization | [2] |

| C57BL/6 Mice | Matrigel Plug | Intramatrigel | 20-100 µg/mL | VEGF-induced blood vessel formation | Suppression of blood vessel formation | [2] |

| BALB/c Mice | 4T1 Breast Tumor | Intraperitoneal | 0.2-2 mg/kg | Blood vessel number and tumor size | Reduction in both parameters | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Cell-Based Assays

-

Cell Lines and Culture: Human breast cancer cell line MDA-MB-231 was used. For enrichment of cancer stem-like cells (CSCs), parental cells were cultured in serum-free medium to form spheroids.[3]

-

Cell Viability Assay: Parental MDA-MB-231 cells were treated with varying concentrations of 4-vinylphenol (12.5-200 µg/mL). Cell viability was assessed after a specified incubation period to determine the half-maximal inhibitory concentration (IC50).[1]

-

Spheroid Formation Assay: CSC-enriched MDA-MB-231 cells were seeded in ultra-low attachment plates and treated with 4-vinylphenol (0.15 or 0.3 µg/mL) for 3 days. The number and size of spheroids were quantified to assess the impact on self-renewal capacity.[1]

-

Cell Proliferation Assay: CSC-enriched MDA-MB-231 cells were treated with 4-vinylphenol (50, 100 µg/mL) for 72 hours. Cell proliferation was measured using a standard proliferation assay.[1]

-

Western Blot Analysis: To determine the expression of proteins such as ALDH1A1 and Caspase 3, CSC-enriched MDA-MB-231 cells were treated with 4-vinylphenol. Cell lysates were then subjected to SDS-PAGE and immunoblotting with specific primary and secondary antibodies.[1]

In Vivo Animal Studies

-

Zebrafish Antiangiogenesis Assay: Zebrafish embryos were exposed to 4-vinylphenol (6.25-12.5 µg/mL) in their medium. The formation of new blood vessels was observed and quantified under a microscope.[2]

-

Mouse Matrigel Plug Assay: C57BL/6 mice were subcutaneously injected with Matrigel containing Vascular Endothelial Growth Factor (VEGF) and 4-vinylphenol (20-100 µg/mL). After a set period, the Matrigel plugs were excised, and the extent of new blood vessel formation was quantified.[2]

-

Mouse Tumor Xenograft Model: 4T1 breast tumor cells were implanted in BALB/c mice. Once tumors were established, mice were treated with intraperitoneal injections of 4-vinylphenol (0.2-2 mg/kg). Tumor size was measured regularly, and at the end of the study, tumors were excised to assess blood vessel density.[2]

Signaling Pathways and Mechanisms of Action

4-Vinylphenol is believed to exert its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3]

Caption: Proposed mechanism of 4-Vinylphenol targeting EGFR, PI3K/AKT, and β-catenin pathways.

The diagram above illustrates the proposed mechanism where 4-vinylphenol inhibits the EGFR, PI3K/AKT, and β-catenin signaling pathways.[3] These pathways are crucial for cancer cell proliferation, survival, and angiogenesis. By targeting these central nodes, 4-vinylphenol can effectively disrupt tumor growth and vascularization.

Caption: Experimental workflow for the in vivo assessment of 4-Vinylphenol in a breast cancer model.

This workflow diagram outlines the key steps in evaluating the in vivo efficacy of 4-vinylphenol in a tumor-bearing mouse model, from tumor cell implantation to the final analysis of antitumor and antiangiogenic effects.[2]

References

Exploring the Anti-Proliferative Effects of Combretastatin A-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract